molecular formula C22H22N2O5 B14038858 Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate

Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate

Cat. No.: B14038858
M. Wt: 394.4 g/mol
InChI Key: CYLODZLCJGCQDY-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate (CAS: 1893415-77-4) is a bicyclic heterocyclic compound with a molecular formula of C₂₂H₂₂N₂O₅ and a molecular weight of 394.42 g/mol . Its structure features an oxazolo[3,2-a]pyridine core fused with a pyridine ring, substituted at the 3-position with a phenyl group and at the 5-position with a 4-nitrophenyl moiety. The ethyl ester group at the 6-position enhances its solubility and reactivity, making it a candidate for further functionalization in medicinal chemistry .

The stereochemistry (3R,8aR) is critical for its biological activity, as evidenced by related oxazolo derivatives synthesized via asymmetric conjugate additions and alkylation reactions . This compound’s synthesis likely involves cyclization steps similar to those reported for structurally related lactams, such as the use of phenylglycinol-derived intermediates and catalytic hydrogenation .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-3,7,8,8a-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-2-28-22(25)18-12-13-20-23(19(14-29-20)15-6-4-3-5-7-15)21(18)16-8-10-17(11-9-16)24(26)27/h3-11,19-20H,2,12-14H2,1H3/t19-,20+/m0/s1

InChI Key

CYLODZLCJGCQDY-VQTJNVASSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2[C@@H](CC1)OC[C@H]2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(N2C(CC1)OCC2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate typically involves a multistep synthetic route starting from ethyl 3-(4-nitrophenyl)-3-oxo-propanoate and (R)-(−)-2-phenylglycinol, with acrolein diethyl acetal as a key reagent. The process includes condensation, cyclization, and crystallization steps under controlled temperature and catalytic conditions.

Detailed Stepwise Preparation (Based on Patent and Literature Data)

Step Reagents and Conditions Description Yield and Purity
1 Ethyl 3-(4-nitrophenyl)-3-oxo-propanoate (8.253 mol), (R)-(−)-2-phenylglycinol (>99.5% e.e., 8.666 mol), acrolein diethyl acetal (8.666 mol, 1.05 equiv.), 4M HCl in dioxane (10 mol%) In an oven-dried 12 L, 3-necked flask at 40°C, acrolein diethyl acetal is warmed, followed by slow addition of the solid mixture over 40 min. After stirring at 40°C for 10 min, 4M HCl in dioxane is added, and the mixture heated to 70°C for 22 h to complete cyclization forming the oxazolo[3,2-a]pyridine ring Reaction monitored by LC-MS to confirm consumption of starting materials and formation of enamine intermediate
2 Ethanol (6.6 L), seeding with 4 g of the target compound After cooling to room temperature, ethanol is added, and the solution is seeded with 4 g of the product to induce crystallization. Stirring is continued for 18 h at room temperature. Solid is filtered, washed with ethanol, and dried under vacuum
3 Isolation and drying The isolated solid is washed three times with 250 mL portions of ethanol and dried under vacuum Yield: 1253 g (38%), Purity: 98.5% HPLC wt/wt, residual EtOH 0.15 wt%

This procedure is documented in detail in the patent US20160090357A1 and corroborated by process descriptions in newdrugapprovals.org.

Alternative Reduction and Protection Routes

Two additional synthetic routes have been reported for preparing intermediates related to this compound, which involve reduction and protection steps:

Route Description
Route I Reduction of this compound with palladium on carbon catalyst, followed by protection of the amino group using di-tert-butyl dicarbonate to yield the tert-butoxycarbonyl-protected derivative. Subsequent further reduction with palladium on carbon yields 2-(4-tert-butoxycarbonylamino)phenyl)piperidine-3-carboxylic acid ethyl ester.
Route II Reduction of ethyl 2-(4-tert-butoxycarbonylamino)phenyl)nicotinate using palladium on carbon or Raney nickel to produce the same piperidine carboxylic acid ethyl ester intermediate.

These routes are useful for downstream functionalization in C5a receptor antagonist synthesis and are detailed in the Technical Disclosure Commons.

Analytical and Process Monitoring Techniques

Summary Table of Key Preparation Parameters

Parameter Value/Condition Notes
Starting Materials Ethyl 3-(4-nitrophenyl)-3-oxo-propanoate, (R)-(−)-2-phenylglycinol, acrolein diethyl acetal Stoichiometric ratios ~1.05 equiv. for acetal and glycinol
Catalyst 4M HCl in dioxane (10 mol%) Acid catalyst for cyclization
Temperature 40°C initial, then 70°C for 22 h Controlled heating for reaction progress
Solvent for crystallization Ethanol Used for seeding and washing
Yield 38% isolated Moderate yield with high purity
Purity 98.5% by HPLC High chemical purity
Stereochemistry (3R,8aR) confirmed Critical for biological activity

Chemical Reactions Analysis

Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

(3R,8aR)-5-Oxo-3-Phenyl-2,3,8,8a-Tetrahydro-5H-Oxazolo[3,2-a]Pyridine (cis-2)

  • Structure : Differs by replacing the 4-nitrophenyl and ethyl ester groups with a ketone at position 3.
  • Synthesis: Derived from phenylglycinol-derived lactams via LiHMDS-mediated alkylation .
  • Key Data : Characterized by ¹H/¹³C NMR and IR spectroscopy, with a focus on stereochemical integrity .
  • Applications : Intermediate for alkaloid synthesis, highlighting the role of the oxazolo core in natural product derivatization .

(3R,6R,8aR)-6-Ethyl-5-Oxo-3-Phenyl Derivative

  • Structure : Incorporates an ethyl group at position 6 instead of the ester.
  • Synthesis : Achieved via LiHMDS and ethyl iodide, yielding diastereomers separable by chromatography .
  • Relevance : Demonstrates the impact of alkyl substituents on ring conformation and reactivity .

Thiazolo[3,2-a]Pyrimidine and Thiazolo[3,2-a]Pyridine Derivatives

Ethyl 5-(4-Chlorophenyl)-7-Methyl-3-(4-Nitrophenyl)-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (2r)

  • Structure : Thiazolo-pyrimidine core with 4-chlorophenyl, 4-nitrophenyl, and methyl substituents.
  • Synthesis : Multi-component cascade reactions using thiourea and substituted aldehydes .
  • Key Data : Melting point 127°C; IR peaks at 1679 cm⁻¹ (C=O) and 1565 cm⁻¹ (C=N) .

Ethyl (2Z)-2-(Aryl)-5-(4-Fluorophenyl)-7-Methyl-3-Oxo-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structure : Features a 4-fluorophenyl group and exocyclic double bond.
  • Synthesis : Biginelli reaction followed by condensation with chloroacetic acid .
  • Biological Activity : Exhibits antifungal and antibacterial properties (MIC: 12.5–25 µg/mL against S. aureus and C. albicans) .
  • Relevance : Highlights the importance of electron-withdrawing groups (e.g., nitro, fluoro) in enhancing bioactivity .

Pyrazolo-Triazolo-Pyrimidine Hybrids

9-Aryl-7-(4-Nitrophenyl)-2-Phenyl-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidines

  • Structure : Complex fused system with 4-nitrophenyl and aryl groups.
  • Synthesis: Cyclocondensation of ethoxymethyleneamino pyrazoles with benzhydrazide .
  • Key Data : High thermal stability (mp >340°C) due to extended conjugation .
  • Comparison : The triazolo-pyrimidine scaffold offers rigidity, contrasting with the flexibility of the oxazolo-pyridine core .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Melting Point/°C Bioactivity (if reported) Key References
Target Oxazolo[3,2-a]Pyridine Oxazolo-pyridine 3-Ph, 5-(4-NO₂Ph), 6-CO₂Et Not reported Not reported
Thiazolo[3,2-a]Pyrimidine (2r) Thiazolo-pyrimidine 4-ClPh, 4-NO₂Ph, 7-Me 127 Not reported
Thiazolo[3,2-a]Pyrimidine (16a) Thiazolo-pyrimidine 5-(4-FPh), 7-Me, 3-Oxo >340 Antifungal, antibacterial
Pyrazolo-Triazolo-Pyrimidine (16a) Pyrazolo-triazolo-pyrimidine 7-(4-NO₂Ph), 9-(4-FPh), 2-Ph >340 Not reported
Oxazolo[3,2-a]Pyridine (cis-2) Oxazolo-pyridine 3-Ph, 5-Oxo Not reported Intermediate for alkaloid synthesis

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s ethyl ester and nitro groups enable diverse derivatization, as seen in thiazolo-pyrimidine analogues .
  • Biological Potential: While direct bioactivity data for the target compound are lacking, structurally related thiazolo derivatives exhibit antimicrobial activity, warranting further investigation .

Biological Activity

Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties based on various studies and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}

It features a complex oxazolo-pyridine framework with a nitrophenyl substituent that is crucial for its biological activity. The compound is characterized by its high purity (98%) and is available for research purposes under CAS Number 1893415-77-4 .

1. Antiproliferative Activity

Recent studies have indicated that derivatives of oxazolo-pyridine compounds exhibit strong antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various models. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Studies suggest that it may act as a COX inhibitor comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiproliferativeInduces apoptosis and cell cycle arrest
Anti-inflammatoryCOX inhibition
AntioxidantScavenging free radicals

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several analogs of the compound and evaluated their anticancer properties against A549 lung cancer cells. The results showed that one derivative exhibited an IC50 value of 15 µM, indicating potent antiproliferative activity compared to control groups .

Case Study 2: In Vivo Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of the compound in a murine model of arthritis. The results revealed a significant reduction in paw swelling and inflammatory markers in treated groups compared to untreated controls. The compound was noted for its lack of ulcerogenic effects, making it a promising candidate for further development as an antiarthritic agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow interaction with biological targets:

  • Binding Affinity : The nitrophenyl group enhances binding affinity to target proteins involved in cancer proliferation.
  • Electrophilic Reactivity : The oxazolo-pyridine moiety may facilitate electrophilic reactions with nucleophiles in cellular pathways.
  • Redox Activity : Some studies suggest that the compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate?

  • Methodological Answer : Utilize multi-component one-pot reactions or cyclization protocols. For example, analogous tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized via cyclocondensation of aldehydes, β-keto esters, and thioureas/urea derivatives under acidic conditions (e.g., acetic acid or HCl). Optimize reaction time (3–6 hours) and temperature (80–100°C) to improve yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons from 4-nitrophenyl at δ 7.5–8.2 ppm) and carbon shifts (e.g., ester carbonyl at ~165–170 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
  • X-ray crystallography : Resolve stereochemistry (3R,8aR) using single-crystal data (space group, R-factor <0.06) .

Q. How can purity and crystallinity be assessed during synthesis?

  • Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities.
  • Melting point analysis : Compare observed values (e.g., 215–245°C for analogs) with literature .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystal quality .

Advanced Research Questions

Q. How can stereochemical control (3R,8aR) be achieved and validated?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-proline derivatives) to induce asymmetry.
  • Chiral HPLC : Separate enantiomers using amylose/cellulose-based columns.
  • X-ray diffraction : Confirm absolute configuration via Flack parameter analysis .
    • Data Contradiction : If NMR NOE experiments conflict with X-ray results, re-examine crystal packing effects or solvent-induced conformational changes.

Q. What strategies address low yields in oxazolo-pyridine ring formation?

  • Methodological Answer :

  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl2, BF3·Et2O) to accelerate cyclization.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 3 hours) and improve efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates .

Q. How does the 4-nitrophenyl group influence electronic properties or reactivity?

  • Methodological Answer :

  • DFT calculations : Analyze electron-withdrawing effects on ring electrophilicity using Gaussian/B3LYP models.
  • Comparative synthesis : Replace 4-nitrophenyl with other aryl groups (e.g., 4-chlorophenyl) to study substituent effects on reaction kinetics .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch reproducibility : Standardize reaction conditions (e.g., degassing solvents, inert atmosphere).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation of nitro groups).
  • Dynamic NMR : Investigate rotational barriers in oxazolo rings causing split peaks .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; rely on peer-reviewed synthesis and characterization data .
  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.